molecular formula C5H11ClN2O B15157421 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B15157421
M. Wt: 150.61 g/mol
InChI Key: UMNTWZSDXYQGMR-NUBCRITNSA-N
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Description

1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the formation of the oxazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazoline ring. The methanamine group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.

    Oxazole: Similar to oxazoline but with a double bond in the ring.

    Thiazole: Contains sulfur in the ring structure.

Uniqueness

1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h5H,2-3,6H2,1H3;1H/t5-;/m1./s1

InChI Key

UMNTWZSDXYQGMR-NUBCRITNSA-N

Isomeric SMILES

CC1=NO[C@H](C1)CN.Cl

Canonical SMILES

CC1=NOC(C1)CN.Cl

Origin of Product

United States

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